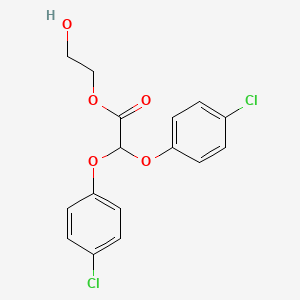![molecular formula C16H21NO2 B14623060 Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- CAS No. 56098-70-5](/img/structure/B14623060.png)
Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- is a chemical compound known for its unique structure, which includes a fused bicyclic system containing both nitrogen and oxygen atoms. This compound is of interest in various fields due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenylmethanone with an octahydro-pyrido-oxazepine derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and potential pharmacological effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems, making it of interest in neuropharmacology.
Comparaison Avec Des Composés Similaires
Quetiapine: An antipsychotic drug with a similar tricyclic structure.
Loxapine: Another antipsychotic with a related chemical framework.
Amoxapine: An antidepressant that shares structural similarities.
Uniqueness: Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- is unique due to its specific bicyclic structure, which imparts distinct chemical and pharmacological properties
Propriétés
Numéro CAS |
56098-70-5 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[2,1-c][1,4]oxazepin-4-yl(phenyl)methanone |
InChI |
InChI=1S/C16H21NO2/c18-16(13-6-2-1-3-7-13)14-10-17-9-5-4-8-15(17)12-19-11-14/h1-3,6-7,14-15H,4-5,8-12H2 |
Clé InChI |
IUZAWKLORMXXLF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CC(COCC2C1)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


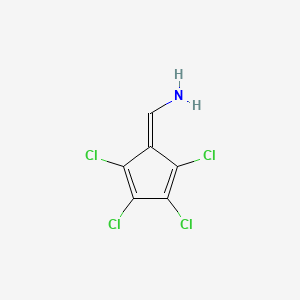
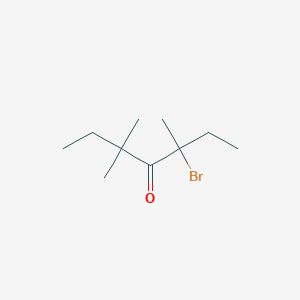

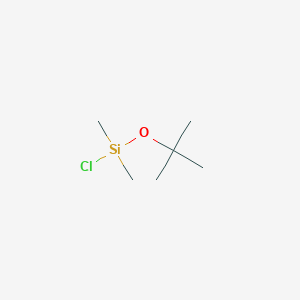
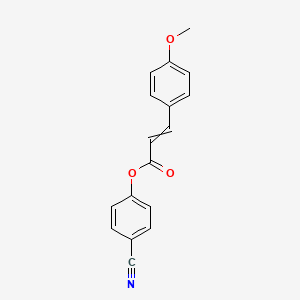

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)

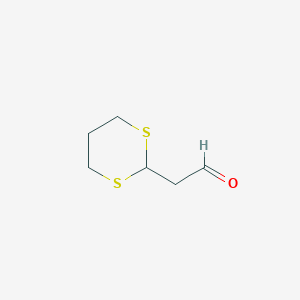
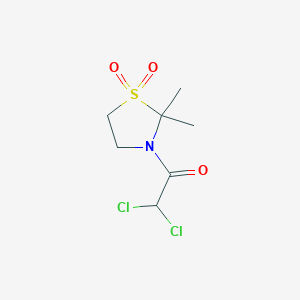
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
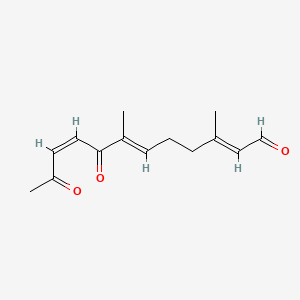
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
